1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
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Description
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.292. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during the synthesis process, preventing it from reacting with other compounds until the desired point in the synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc-protected amines is widespread in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on the specific amine it is protecting and the context of its use.
Pharmacokinetics
The boc group is known to be stable and resistant to various conditions, which could potentially influence the compound’s bioavailability .
Result of Action
The primary result of the action of this compound is the protection of amines during organic synthesis . This allows for the controlled addition and removal of functional groups, enabling the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . The removal of the Boc group, on the other hand, requires the presence of a strong acid . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of the reaction environment.
Properties
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(19)15-9-5-4-6-11(16)8(9)7-10(15)12(17)18/h4-6,10,16H,7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRUDXLXCBARSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=CC=C2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.